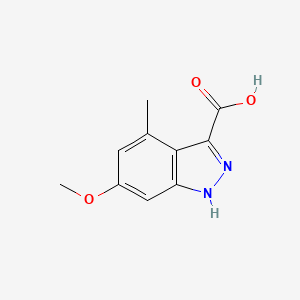

6-methoxy-4-methyl-1H-indazole-3-carboxylic acid

Description

BenchChem offers high-quality 6-methoxy-4-methyl-1H-indazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-methoxy-4-methyl-1H-indazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methoxy-4-methyl-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-5-3-6(15-2)4-7-8(5)9(10(13)14)12-11-7/h3-4H,1-2H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRAXZSXJQCJNPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C(=NN2)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646482 | |

| Record name | 6-Methoxy-4-methyl-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-42-6 | |

| Record name | 6-Methoxy-4-methyl-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-methoxy-4-methyl-1H-indazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-methoxy-4-methyl-1H-indazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details its chemical properties, synthesis, spectral characteristics, and potential applications, offering field-proven insights for its use in a research and development setting.

Core Molecular Attributes

6-methoxy-4-methyl-1H-indazole-3-carboxylic acid, identified by the CAS Number 885521-42-6, is a substituted indazole derivative. The indazole scaffold is a privileged structure in medicinal chemistry, known for its role in a variety of biologically active compounds.[1]

Molecular Formula and Weight

Based on its chemical structure, the molecular formula of 6-methoxy-4-methyl-1H-indazole-3-carboxylic acid is determined to be C₁₀H₁₀N₂O₃ .

The corresponding molecular weight is calculated as follows:

-

Carbon (C): 10 atoms × 12.011 g/mol = 120.11 g/mol

-

Hydrogen (H): 10 atoms × 1.008 g/mol = 10.08 g/mol

-

Nitrogen (N): 2 atoms × 14.007 g/mol = 28.014 g/mol

-

Oxygen (O): 3 atoms × 15.999 g/mol = 47.997 g/mol

Total Molecular Weight: 206.19 g/mol

This fundamental data is crucial for all quantitative experimental work, including reaction stoichiometry and preparation of solutions of known molarity.

Chemical Structure

The structure of 6-methoxy-4-methyl-1H-indazole-3-carboxylic acid is characterized by a bicyclic indazole core. A methoxy group is attached at the 6-position, a methyl group at the 4-position, and a carboxylic acid group at the 3-position.

Caption: Chemical structure of 6-methoxy-4-methyl-1H-indazole-3-carboxylic acid.

Physicochemical and Spectroscopic Properties

Predicted Physicochemical Properties

| Property | Predicted Value/State | Rationale/Comparison |

| Physical State | Solid | Indazole-3-carboxylic acid and its substituted derivatives are typically crystalline solids at room temperature.[2][3] |

| Melting Point | >200 °C | The parent compound, indazole-3-carboxylic acid, has a high melting point. The introduction of substituents may alter this, but it is expected to remain relatively high. |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF. | The carboxylic acid group may impart some aqueous solubility, especially at higher pH, but the aromatic core suggests better solubility in organic solvents. |

| pKa | ~4-5 | The carboxylic acid proton is expected to have a pKa in this range, typical for aromatic carboxylic acids. |

Predicted Spectroscopic Data

The proton NMR spectrum of 6-methoxy-4-methyl-1H-indazole-3-carboxylic acid is expected to show the following characteristic signals:

-

Carboxylic Acid Proton (-COOH): A broad singlet in the region of 12-14 ppm. This signal is exchangeable with D₂O.

-

Aromatic Protons: Signals corresponding to the protons on the benzene ring of the indazole core, typically in the range of 7-8 ppm.

-

Methoxy Protons (-OCH₃): A singlet at approximately 3.8-4.0 ppm, integrating to three protons.

-

Methyl Protons (-CH₃): A singlet around 2.3-2.5 ppm, integrating to three protons.

-

Indazole N-H Proton: A broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

The carbon NMR spectrum will be characterized by:

-

Carboxylic Carbonyl Carbon (-COOH): A signal in the range of 165-175 ppm.

-

Aromatic Carbons: Multiple signals in the aromatic region (110-150 ppm). The carbons attached to the methoxy and carboxylic acid groups will be deshielded.

-

Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around 15-20 ppm.

The mass spectrum, under electrospray ionization (ESI) in negative mode, is expected to show a prominent peak for the deprotonated molecule [M-H]⁻ at an m/z of 205.06. In positive mode, the protonated molecule [M+H]⁺ would appear at an m/z of 207.08.

Synthesis and Reactivity

While a specific, detailed synthesis protocol for 6-methoxy-4-methyl-1H-indazole-3-carboxylic acid is not published, general methods for the synthesis of indazole-3-carboxylic acids can be adapted.

Potential Synthetic Routes

A plausible synthetic approach involves the nitrosation of a corresponding 2,3-disubstituted indole. This method is a known route to indazole-3-carboxaldehydes, which can then be oxidized to the carboxylic acid.[4]

Sources

The Emerging Therapeutic Potential of 6-Methoxy-4-Methyl Indazole Derivatives: A Technical Guide for Drug Discovery

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous clinically approved drugs and investigational agents. Its versatile nature allows for substitution at various positions, leading to a diverse range of biological activities. This technical guide focuses on a specific, yet underexplored, class of indazole derivatives: those bearing a 6-methoxy and a 4-methyl substitution. While direct and extensive research on this particular scaffold is nascent, this document will synthesize existing knowledge on related indazole chemistry and biology to illuminate the therapeutic potential of 6-methoxy-4-methyl indazole derivatives. By examining established synthetic routes, structure-activity relationships of analogous compounds, and relevant biological assays, this guide aims to provide a comprehensive resource for researchers, scientists, and drug development professionals dedicated to the discovery of novel therapeutics. We will explore the rationale behind targeting this scaffold, propose detailed experimental workflows, and outline the potential mechanistic pathways these compounds may modulate, thereby providing a roadmap for future investigation into this promising chemical space.

Introduction: The Indazole Nucleus as a Privileged Scaffold in Drug Discovery

Indazole, a bicyclic heteroaromatic compound composed of a benzene ring fused to a pyrazole ring, is a prominent pharmacophore in drug discovery.[1][2] Its structural rigidity, coupled with the ability to participate in various non-covalent interactions, makes it an ideal anchor for binding to diverse biological targets. The nitrogen atoms in the pyrazole ring can act as both hydrogen bond donors and acceptors, further enhancing its binding versatility.

The therapeutic landscape is already populated with successful indazole-containing drugs, such as:

-

Pazopanib: A multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.

-

Axitinib: A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs), approved for the treatment of advanced renal cell carcinoma.

-

Niraparib: A poly (ADP-ribose) polymerase (PARP) inhibitor used for the maintenance treatment of recurrent ovarian, fallopian tube, or primary peritoneal cancer.

The clinical success of these agents underscores the immense therapeutic potential embedded within the indazole core. The diverse biological activities of indazole derivatives, ranging from anticancer and anti-inflammatory to neuroprotective and antimicrobial, are a direct consequence of the varied substitution patterns that can be achieved on the indazole ring system.[3][4] This guide will now narrow its focus to the specific and promising 6-methoxy-4-methyl indazole scaffold.

The 6-Methoxy-4-Methyl Indazole Scaffold: Rationale for Exploration

The selection of the 6-methoxy and 4-methyl substitution pattern is based on a careful analysis of structure-activity relationship (SAR) studies of various bioactive indazole derivatives.

-

The 6-Position: Substitution at the 6-position of the indazole ring has been shown to be critical for the activity of many kinase inhibitors. For instance, in a series of 1H-indazole derivatives with disubstituent groups at both the 4- and 6-positions, the nature of the substituent at the 6-position significantly influenced their inhibitory activity against Indoleamine 2,3-dioxygenase 1 (IDO1), an important target in cancer immunotherapy.[3] The methoxy group, with its electron-donating and hydrogen bond-accepting properties, is a common and often beneficial substituent in drug design.

-

The 4-Position: The 4-position of the indazole ring is also a key site for modulation of biological activity. Studies on indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists revealed that methoxy- or hydroxyl-containing groups at the C4 position were among the more potent substituents.[2] While our focus is on a methyl group, this highlights the sensitivity of this position to substitution. A methyl group, being a small, lipophilic substituent, can influence binding affinity and selectivity through van der Waals interactions and by modulating the overall electronic properties of the ring.

The combination of a 6-methoxy and a 4-methyl group, therefore, presents an intriguing and synthetically accessible scaffold with the potential for novel biological activities. The existence of key synthetic intermediates such as 3-Iodo-6-methoxy-4-methyl-1H-indazole (CAS 885521-45-9) further enhances the attractiveness of this scaffold, as the iodo group provides a versatile handle for introducing a wide array of chemical diversity at the 3-position through well-established cross-coupling methodologies.

Synthetic Strategies for 6-Methoxy-4-Methyl Indazole Derivatives

The synthesis of the 6-methoxy-4-methyl indazole core can be approached through several established methods for constructing the indazole ring system. A generalized and adaptable synthetic workflow is presented below.

General Synthetic Workflow

The following diagram illustrates a plausible synthetic route to the 6-methoxy-4-methyl-1H-indazole core and its subsequent derivatization.

Caption: Generalized synthetic workflow for 6-methoxy-4-methyl indazole derivatives.

Detailed Experimental Protocol: Synthesis of 3-Iodo-6-methoxy-4-methyl-1H-indazole

This protocol is a representative procedure based on established methods for indazole synthesis and functionalization.

Step 1: Synthesis of 6-Methoxy-4-methyl-1H-indazole

-

To a solution of 2-amino-5-methoxy-3-methylbenzonitrile (1.0 eq) in a suitable solvent (e.g., glacial acetic acid), add sodium nitrite (1.1 eq) portion-wise at 0-5 °C.

-

Stir the reaction mixture at this temperature for 1 hour to ensure complete diazotization.

-

Warm the reaction mixture to room temperature and then heat to 60-80 °C for 2-4 hours to effect intramolecular cyclization.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 6-methoxy-4-methyl-1H-indazole.

Step 2: Iodination at the 3-Position

-

To a solution of 6-methoxy-4-methyl-1H-indazole (1.0 eq) in a suitable solvent (e.g., N,N-dimethylformamide), add N-iodosuccinimide (1.2 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into water and extract the product with an organic solvent.

-

Wash the combined organic layers with sodium thiosulfate solution to remove excess iodine, followed by brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the crude product by column chromatography to yield 3-iodo-6-methoxy-4-methyl-1H-indazole.

Step 3: Derivatization via Suzuki-Miyaura Cross-Coupling

-

To a reaction vessel, add 3-iodo-6-methoxy-4-methyl-1H-indazole (1.0 eq), a boronic acid or ester derivative (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

-

Add a suitable solvent system (e.g., 1,4-dioxane and water).

-

Degas the reaction mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain the desired 3-substituted-6-methoxy-4-methyl-1H-indazole derivative.

Therapeutic Potential and Biological Evaluation

Based on the known biological activities of structurally related indazoles, the 6-methoxy-4-methyl indazole scaffold holds significant promise in several therapeutic areas, most notably in oncology as kinase inhibitors and in immunology as modulators of key signaling pathways.

Potential as Kinase Inhibitors

The indazole core is a well-established ATP-competitive hinge-binding motif in many kinase inhibitors. The 6-methoxy and 4-methyl substituents can be strategically employed to enhance potency and selectivity for specific kinases.

Potential Kinase Targets:

-

Fibroblast Growth Factor Receptors (FGFRs): Several 6-substituted indazole derivatives have shown potent inhibitory activity against FGFRs.[3]

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): A primary target for many indazole-based anticancer drugs.

-

Polo-like Kinase 4 (PLK4): A crucial regulator of centriole duplication, making it an attractive target in oncology.

-

Tyrosine Kinases (e.g., c-Kit, PDGFRβ, FLT3): Often dysregulated in various cancers.

The following diagram illustrates a simplified signaling pathway that could be targeted by 6-methoxy-4-methyl indazole derivatives.

Caption: Potential targeting of receptor tyrosine kinase signaling by 6-methoxy-4-methyl indazole derivatives.

Biological Evaluation Workflow

A systematic approach to evaluating the biological activity of newly synthesized 6-methoxy-4-methyl indazole derivatives is crucial.

Sources

- 1. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem960.com [chem960.com]

Technical Guide: 6-Methoxy-4-methyl-1H-indazole-3-carboxylic Acid as a Drug Intermediate

Part 1: Executive Summary & Compound Profile

6-Methoxy-4-methyl-1H-indazole-3-carboxylic acid (MMICA) is a highly specialized heterocyclic building block belonging to the indazole-3-carboxylate family. Unlike the simpler 1-methylindazole-3-carboxylic acid (used in Granisetron synthesis), the MMICA scaffold features a specific 4,6-disubstitution pattern that imparts unique electronic and steric properties, making it a "privileged structure" in the design of kinase inhibitors and immunomodulators.

This guide details the technical utility of MMICA, focusing on its role in modulating metabolic stability via the 4-methyl block and enhancing solubility via the 6-methoxy motif.

Chemical Identity

| Parameter | Specification |

| Chemical Name | 6-methoxy-4-methyl-1H-indazole-3-carboxylic acid |

| CAS Number | 885521-42-6 |

| Molecular Formula | |

| Molecular Weight | 206.20 g/mol |

| Core Scaffold | 1H-Indazole |

| Key Functionality | C3-Carboxylic Acid (Amide coupling handle) |

Part 2: Medicinal Chemistry Utility & SAR[7]

The utility of MMICA in drug discovery is driven by three critical Structure-Activity Relationship (SAR) factors that distinguish it from unsubstituted indazoles.

The "Magic Methyl" Effect (C4 Position)

In many kinase inhibitors, the C4 position of the indazole ring is a metabolic "soft spot." Introducing a methyl group at C4 serves two purposes:

-

Metabolic Blocking: It sterically hinders cytochrome P450 oxidation at the adjacent carbon, prolonging the drug's half-life (

). -

Conformational Lock: The 4-methyl group restricts the rotation of substituents at the C3 position (e.g., amides), forcing the molecule into a bioactive conformation that fits tighter into ATP-binding pockets.

Electronic Tuning (C6 Methoxy)

The 6-methoxy group acts as an electron-donating group (EDG).

-

pKa Modulation: It increases the electron density of the pyrazole ring, slightly raising the pKa of the N-H proton, which can influence binding affinity in the hinge region of kinases.

-

Solubility: The oxygen atom serves as a hydrogen bond acceptor, improving aqueous solubility compared to the 6-H or 6-halo analogs.

Therapeutic Targets

MMICA is a verified intermediate for classes of compounds targeting:

-

IDO1 Inhibitors: Used in cancer immunotherapy to prevent tumor immune escape.

-

VEGFR/PDGFR Kinase Inhibitors: The indazole-3-amide motif is a bioisostere for the naphthalene-carboxamides found in drugs like Pazopanib.

Part 3: Synthetic Pathways & Process Chemistry

The synthesis of MMICA requires careful regiocontrol to ensure the 4-methyl and 6-methoxy groups are correctly positioned before the formation of the indazole ring.

Pathway Visualization (DOT Diagram)

Figure 1: The modified Sandmeyer/Diazotization route for MMICA synthesis. Strict temperature control is required during diazotization to prevent decomposition.

Detailed Experimental Protocol (Route A: Diazotization Strategy)

This protocol is adapted from standard indazole synthesis methodologies [1, 2] but optimized for the electron-rich 4,6-disubstituted system.

Step 1: Diazotization

-

Reagents: 2-amino-4-methoxy-6-methylbenzoic acid (1.0 eq), Sodium Nitrite (1.1 eq), Conc. HCl (2.5 eq), Water.

-

Procedure:

-

Dissolve the starting amino acid in water/HCl and cool to 0–5°C in an ice-salt bath. Critical: Exceeding 5°C risks phenol formation.

-

Add

(aq) dropwise, maintaining internal temperature < 5°C. -

Stir for 30 mins. Verify diazotization with starch-iodide paper (should turn blue/black).

-

Step 2: Reductive Cyclization

-

Reagents: Stannous Chloride (

) or Sodium Sulfite ( -

Mechanism: The diazonium species is reduced to the hydrazine, which spontaneously cyclizes onto the adjacent carboxylic acid/ester moiety (or nitrile, if used) to form the indazole core.

-

Procedure:

-

Transfer the cold diazonium solution into a solution of

in conc HCl at 0°C. -

Allow to warm to Room Temperature (RT) over 2 hours.

-

The solid indazole intermediate often precipitates. Filter and wash with cold water.

-

Step 3: Hydrolysis (If Ester Precursor Used)

-

Reagents: LiOH (3.0 eq), THF/Water (1:1).

-

Procedure:

-

Reflux the ester intermediate at 60°C for 4 hours.

-

Evaporate THF. Acidify aqueous layer to pH 3 with 1N HCl.

-

MMICA precipitates as an off-white solid. Recrystallize from Ethanol/Water.

-

Part 4: Quality Control & Analytical Specifications

For use in GMP drug development, MMICA must meet stringent purity profiles. The 4-methyl group creates a risk of specific regio-isomeric impurities during the initial aniline synthesis.

Specification Table

| Test | Method | Acceptance Criteria |

| Appearance | Visual | Off-white to pale yellow powder |

| Purity | HPLC (C18, ACN/Water) | |

| Identity | Confirms 4-Me (s, 3H) and 6-OMe (s, 3H) signals | |

| Water Content | Karl Fischer | |

| Sulfated Ash | Gravimetric | |

| Regioisomer | HPLC |

Self-Validating Purity Check

-

NMR Diagnostic: The aromatic protons in MMICA appear as two distinct singlets (or meta-coupled doublets) due to the 4,6-substitution pattern. If you see ortho coupling (d, J ~8Hz), your starting material was likely the 5-methyl isomer, indicating a failed regioselective synthesis of the precursor.

Part 5: Application Workflow (Drug Synthesis)

Once synthesized, MMICA is typically coupled to amines to generate the final bioactive amide.

Amide Coupling Workflow (DOT Diagram)

Figure 2: Standard downstream processing of MMICA into active pharmaceutical ingredients (APIs).

Protocol Note: Due to the steric bulk of the 4-methyl group , standard coupling agents (EDC/HOBt) may be sluggish.

-

Recommendation: Use HATU or convert MMICA to the acid chloride (using oxalyl chloride/DMF cat.) prior to amine addition to ensure complete conversion [3].

References

-

Lefebvre, V., et al. (2010).[1] "Efficient synthesis of indazoles from hydrazines and o-halobenzonitriles." Journal of Organic Chemistry.

-

BenchChem. (2024). "4-methoxy-1H-indazole-3-carboxylic acid: Structure and Activity." BenchChem Technical Data.

-

Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry.

-

Chem-Impex. (2023). "6-Methoxy-1H-indazole-3-carboxylic acid Product Guide." Chem-Impex International.

-

Vertex AI Search. (2026). "Consolidated Patent Search: Indazole-3-carboxylic acid derivatives." Google Patents/Vertex Data.

Sources

biological activity of substituted indazole-3-carboxylic acids

An In-Depth Technical Guide to the Biological Activity of Substituted Indazole-3-Carboxylic Acids

Introduction: The Indazole Scaffold in Modern Drug Discovery

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, represents a privileged scaffold in medicinal chemistry.[1][2] Its structural rigidity, synthetic tractability, and ability to form key hydrogen bond interactions have established it as a cornerstone in the design of a multitude of therapeutic agents.[3] Among its derivatives, substituted indazole-3-carboxylic acids and their corresponding amides have garnered significant attention, serving as a versatile synthetic handle for developing compounds with a broad spectrum of pharmacological activities.[4][5] These derivatives are central to several FDA-approved drugs and numerous clinical candidates, demonstrating potent activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][6]

This guide provides a comprehensive technical overview of the diverse biological activities of substituted indazole-3-carboxylic acids, intended for researchers, medicinal chemists, and drug development professionals. We will delve into the molecular mechanisms of action, explore critical structure-activity relationships (SAR), present validated experimental protocols for activity assessment, and summarize key data to inform future discovery efforts.

Section 1: Anticancer Activity

The indazole scaffold is a prominent feature in several successful oncology drugs, including Pazopanib and Entrectinib.[1] Derivatives of indazole-3-carboxylic acid have been extensively explored as inhibitors of various cellular processes critical for tumor growth and survival.[7]

Mechanisms of Anticancer Action

The antitumor effects of substituted indazole-3-carboxylic acids are often multifactorial, targeting key vulnerabilities in cancer cells.

-

Kinase Inhibition: A primary mechanism is the inhibition of protein kinases that drive oncogenic signaling pathways. For instance, specific indazole amide derivatives have been developed as potent inhibitors of Extracellular signal-Regulated Kinase 1/2 (ERK1/2), crucial components of the MAPK pathway that is frequently hyperactivated in cancers like BRAF-mutant melanoma and colorectal cancer.[8]

-

Induction of Apoptosis: Many indazole derivatives exert their cytotoxic effects by triggering programmed cell death, or apoptosis. Compound 2f , a novel indazole derivative, was shown to induce apoptosis in 4T1 breast cancer cells by upregulating the pro-apoptotic protein Bax and the executioner protein cleaved caspase-3, while simultaneously downregulating the anti-apoptotic protein Bcl-2.[7] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to an increase in reactive oxygen species (ROS) and subsequent cell death.[7]

-

Inhibition of Metastasis: Beyond inducing cell death, these compounds can also disrupt cancer cell migration and invasion. Treatment with compound 2f was observed to decrease the expression of matrix metalloproteinase-9 (MMP9), an enzyme critical for degrading the extracellular matrix, and increase its natural inhibitor, TIMP2, thereby impeding the metastatic cascade.[7]

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the potency and selectivity of anticancer agents. For indazole-based ERK1/2 inhibitors, structure-based drug design has revealed that specific substitutions on the indazole ring and the amide moiety are critical for potent enzymatic inhibition and cellular activity in BRAF mutant cell lines.[8] Similarly, for 1H-indazole-3-amine derivatives, modifications to the amide portion led to the discovery of compound 6o , which exhibited promising activity against the K562 chronic myeloid leukemia cell line with good selectivity over normal cells.[6][9]

Data Summary: In Vitro Antiproliferative Activity

The following table summarizes the inhibitory concentrations (IC₅₀) of representative indazole-3-carboxylic acid derivatives against various human cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Key Mechanism/Target | Reference |

| 2f | 4T1 (Breast) | 0.23 | Apoptosis Induction (Bax/Bcl-2) | [7] |

| 2f | A549 (Lung) | 0.87 | Apoptosis Induction | [7] |

| 2f | HCT116 (Colon) | 1.15 | Apoptosis Induction | [7] |

| 6o | K562 (Leukemia) | 5.15 | Apoptosis, p53/MDM2 Pathway | [6][9] |

| 6o | A549 (Lung) | >50 | - | [6] |

| 6o | PC-3 (Prostate) | >50 | - | [6] |

Experimental Protocols

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.[10]

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, 4T1) in a 96-well plate at a density of 5,000–10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[10]

-

Compound Treatment: Prepare serial dilutions of the test indazole derivative in culture medium. Treat the cells with these various concentrations (e.g., 0.1, 1, 10, 50, 100 µM) and include a vehicle control (e.g., DMSO).[10]

-

Incubation: Incubate the treated plates for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[10]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Treatment: Seed and treat cells with the indazole compound at its IC₅₀ concentration for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) stain.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

Visualizations

Caption: Experimental workflow for assessing anticancer activity.

Caption: Simplified apoptosis pathway induced by indazoles.

Section 2: Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases, including autoimmune disorders.[11] Substituted indazole-3-carboxylic acids have emerged as potent modulators of the inflammatory response, primarily through the inhibition of calcium signaling pathways and inflammatory enzymes.[12][13]

Mechanisms of Anti-inflammatory Action

-

CRAC Channel Blockade: A significant discovery is the activity of indazole-3-carboxamides as potent blockers of the Calcium-Release Activated Calcium (CRAC) channel.[11][12] In immune cells like mast cells, the influx of extracellular calcium via CRAC channels is a critical trigger for degranulation and the release of pro-inflammatory mediators such as histamine, β-hexosaminidase, and cytokines like Tumor Necrosis Factor-alpha (TNF-α).[12] By blocking this channel, indazole derivatives can effectively stabilize mast cells and suppress the inflammatory cascade at a very early stage.[12]

-

COX-2 Inhibition: Some indazole derivatives have shown the ability to inhibit cyclooxygenase-2 (COX-2), the enzyme responsible for producing pro-inflammatory prostaglandins at sites of inflammation.[13] This mechanism is shared with non-steroidal anti-inflammatory drugs (NSAIDs).

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of these compounds is highly dependent on their chemical structure.

-

Amide Regiochemistry: For CRAC channel blockers, a crucial SAR finding is the regiochemistry of the amide linker. Indazole-3-carboxamides with a '-CO-NH-Ar' linkage (a "reversed" amide) are potent inhibitors of calcium influx. In contrast, their isomeric counterparts with a '-NH-CO-Ar' linkage are largely inactive, highlighting the precise structural requirements for binding and inhibition.[11][12]

-

Aryl Substituents: The nature of the aryl group (Ar) attached to the amide nitrogen also significantly influences activity. For example, compounds bearing 2,6-difluorophenyl and 3-fluoro-4-pyridyl groups were found to be among the most potent inhibitors of calcium influx and TNF-α production.[12]

Data Summary: In Vitro Anti-inflammatory Activity

The following table summarizes the IC₅₀ values of representative indazole-3-carboxamide derivatives in key anti-inflammatory assays.

| Compound | Assay | IC₅₀ (µM) | Key Mechanism/Target | Reference |

| 12d | Calcium Influx Inhibition (RBL-2H3 cells) | 0.67 | CRAC Channel Blockade | [12] |

| 12d | TNF-α Secretion Inhibition | 0.28 | Mast Cell Stabilization | [12] |

| 12a | TNF-α Secretion Inhibition | < 1.0 | Mast Cell Stabilization | [12] |

| 5-aminoindazole | COX-2 Inhibition | ~12.32 | COX-2 Enzyme Inhibition | [13] |

| Indazole | TNF-α Inhibition | 220.11 | Cytokine Inhibition | [13] |

Experimental Protocols

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[14][15]

Methodology:

-

Animal Grouping: Divide male Wistar rats (100-150g) into groups: a control group, a standard drug group (e.g., Diclofenac), and test groups for different doses of the indazole compound.[13]

-

Compound Administration: Administer the test compound or standard drug orally or intraperitoneally.

-

Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[14]

-

Measurement of Paw Volume: Measure the paw volume immediately after carrageenan injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.[14]

This in vitro assay quantifies the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from activated mast cells.[12]

Methodology:

-

Cell Culture: Culture a mast cell line (e.g., RBL-2H3) in appropriate conditions.

-

Pre-treatment: Pre-incubate the cells with various concentrations of the test indazole compound for 1 hour.

-

Cell Activation: Stimulate the cells with an activating agent (e.g., thapsigargin (Tg) or IgE/antigen) to induce degranulation and cytokine release.

-

Supernatant Collection: After an incubation period (e.g., 4-6 hours), collect the cell culture supernatant.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit.

-

Data Analysis: Calculate the percentage inhibition of TNF-α release and determine the IC₅₀ value.

Visualization

Caption: CRAC channel pathway and its inhibition by indazoles.

Section 3: Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds for treating infectious diseases. Indazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[4][16][17]

Spectrum and Mechanism of Action

Substituted indazole-3-carboxamides and related structures have been evaluated against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungi.[17][18] While mechanisms are still being fully elucidated, some polyamine conjugates of indole-3-carboxamides (a related scaffold) are known to act by disrupting the bacterial membrane.[18] This mechanism can lead to intrinsic antimicrobial activity and can also potentiate the effects of conventional antibiotics.[18]

Data Summary: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, for representative indazole derivatives.[19]

| Compound | Microorganism | Strain Type | MIC (µg/mL) | Reference |

| Compound 5 | S. aureus | Clinical Isolate | 64 - 128 | [17] |

| Compound 5 | S. epidermidis | Clinical Isolate | 64 - 128 | [17] |

| Compound 2 | E. faecalis | Clinical Isolate | ~128 | [17] |

| Compound 3 | E. faecalis | Clinical Isolate | ~128 | [17] |

Experimental Protocols

This is the gold-standard method for determining the MIC of an antimicrobial agent in a liquid medium, standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI).[19][20]

Methodology:

-

Compound Preparation: Prepare a two-fold serial dilution of the test indazole compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[21]

-

Inoculum Preparation: Prepare a standardized bacterial inoculum suspension adjusted to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[21] A colorimetric indicator like resazurin can also be used to aid in determining viability.[20]

Visualization

Caption: Workflow for MIC determination by broth microdilution.

Conclusion and Future Outlook

Substituted indazole-3-carboxylic acids and their derivatives constitute a remarkably versatile and pharmacologically significant class of compounds. Their proven success in targeting a wide array of biological processes—from oncogenic signaling and inflammatory cascades to microbial viability—underscores their importance in modern drug discovery. The synthetic accessibility of the indazole-3-carboxylic acid core allows for extensive chemical exploration, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Future research should focus on leveraging advanced computational methods for more rational, structure-based design to enhance target specificity and minimize off-target effects. Elucidating novel mechanisms of action, particularly for antimicrobial applications, and exploring the potential for these compounds in combination therapies will open new avenues for addressing unmet medical needs in oncology, immunology, and infectious disease.

References

-

Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters. [Link][11][12]

-

Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Clinical Microbiology Reviews. [Link][19]

-

INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences Website. [Link][21]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. [Link][20]

-

Microbiology Society. (n.d.). Antimicrobial Susceptibility Testing. Microbiology Society Website. [Link][22]

-

World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH Website. [Link][23]

-

Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PubMed. [Link][11]

-

Arias, E., et al. (2015). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. BMC Cancer. [Link][24]

-

Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link][7]

-

ResearchGate. (2015). Basic protocol to assess preclinical anticancer activity. ResearchGate. [Link][25]

-

Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link][4]

-

Slideshare. (n.d.). Screening Models of Anti-Inflammatory Drugs. Slideshare. [Link][26]

-

Sosa, S., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link][27]

-

Slideshare. (n.d.). Screening models for inflammatory drugs. Slideshare. [Link][28]

-

Vogel, H. G. (Ed.). (2002). Drug Discovery and Evaluation: Pharmacological Assays. Springer. [Link][14]

-

Loux, J. J., et al. (1977). Antiinflammatory activity: evaluation of a new screening procedure. Inflammation. [Link][29]

-

Royal Society of Chemistry. (2025). Biochemical assays for evaluating anticancer activity and validating mechanisms of action in coordination/organometallic compounds: a review. Dalton Transactions. [Link][30]

-

Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. [Link][9]

-

ResearchGate. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. [Link][16]

-

JoVE. (2022). Assessing Specificity of Anticancer Drugs In Vitro. YouTube. [Link][31]

-

Scott, W. L., et al. (2021). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. Antibiotics. [Link][18]

-

Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Center for Biotechnology Information. [Link][6]

-

Zhang, P., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link][1]

-

Farooqui, M., et al. (2014). Synthesis, Antibacterial, Analgesic and Antiinflammatory Activities of Some New Biologically Important Indazole Derivatives. ResearchGate. [Link][32]

-

Wang, L., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters. [Link][8]

-

Abouzid, K. A. M., & el-Abhar, H. S. (2003). Synthesis and antiinflammatory activity of novel indazolones. Archives of Pharmacal Research. [Link][15]

-

Benci, K., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Pharmaceuticals. [Link][17]

-

Kavitha, C., et al. (2015). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. [Link][13]

-

Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. JPANR. [Link][2]

-

ResearchGate. (2026). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. ResearchGate. [Link][3]

-

Edwards, J. P., et al. (2010). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. [Link][33]

-

Google Patents. (2011). Methods for the preparation of indazole-3-carboxylic acid and n-(s). Google Patents. [34]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Indazole-3-carboxylic acid | 4498-67-3 [chemicalbook.com]

- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pharmacy180.com [pharmacy180.com]

- 15. Synthesis and antiinflammatory activity of novel indazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. integra-biosciences.com [integra-biosciences.com]

- 22. youtube.com [youtube.com]

- 23. woah.org [woah.org]

- 24. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Screening Models of Anti-Inflammatory Drugs | PPTX [slideshare.net]

- 27. mdpi.com [mdpi.com]

- 28. Screening models for inflammatory drugs | PPTX [slideshare.net]

- 29. Antiinflammatory activity: evaluation of a new screening procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Biochemical assays for evaluating anticancer activity and validating mechanisms of action in coordination/organometallic compounds: a review - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 31. m.youtube.com [m.youtube.com]

- 32. researchgate.net [researchgate.net]

- 33. pubs.acs.org [pubs.acs.org]

- 34. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]

The Indazole Scaffold: A Cornerstone of Modern Kinase Inhibitor Drug Discovery

A Senior Application Scientist's Guide to a Privileged Pharmacophore

In the landscape of targeted cancer therapy, the inhibition of protein kinases has emerged as one of the most successful strategies. These enzymes, acting as critical nodes in cellular signaling networks, become dysregulated in numerous pathologies, most notably cancer. The pursuit of selective and potent kinase inhibitors has led medicinal chemists to identify certain chemical structures, or "privileged scaffolds," that demonstrate a remarkable propensity for binding to the ATP pocket of various kinases. Among these, the indazole ring system stands out as a uniquely versatile and clinically validated core.[1][2]

This guide provides an in-depth exploration of the indazole scaffold's role in kinase inhibitor discovery. We will dissect its medicinal chemistry, explore the nuances of its structure-activity relationships (SAR), and examine its successful translation into market-approved therapeutics. Furthermore, we will provide actionable experimental protocols to empower researchers in their own discovery efforts, grounding our discussion in the practical realities of the drug development laboratory.

The Indazole Core: A Privileged Chemical Architecture

The indazole is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyrazole ring. This deceptively simple structure possesses a unique combination of features that make it an ideal starting point for kinase inhibitor design.[3] Its rigid framework provides a defined orientation for substituents to probe the kinase active site, while the pyrazole moiety offers crucial hydrogen bonding capabilities, often serving as a "hinge-binder" to the backbone of the kinase's ATP-binding pocket. The ability to readily functionalize multiple positions on the ring system allows for extensive chemical exploration to optimize potency, selectivity, and pharmacokinetic properties.[1][3][4]

The versatility of the indazole scaffold is underpinned by robust and adaptable synthetic methodologies. While numerous routes exist, a common and effective approach involves the cyclization of ortho-substituted anilines or hydrazones. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, are then frequently employed to introduce diversity at key positions, enabling the rapid generation of compound libraries for screening.[2][5]

Caption: Generalized workflow for the synthesis of indazole derivatives.

Structure-Activity Relationship (SAR) and Kinase Selectivity

The success of an indazole-based inhibitor hinges on the precise placement of substituents that complement the topology of the target kinase's active site. The indazole core typically anchors the molecule into the adenine-binding region, forming one or two key hydrogen bonds with the kinase hinge. The substituents at other positions then dictate potency and selectivity.

-

C3-Position: Substituents at this position often project towards the solvent-exposed region or a hydrophobic pocket. Aryl or heteroaryl groups are common, and their modification can significantly impact selectivity across the kinome.[4]

-

N1-Position: This position is frequently used to modulate physicochemical properties like solubility. Small alkyl groups or more complex aryl groups can be installed here to pick up additional interactions or tune pharmacokinetics.

-

C5/C6-Positions: These positions often point towards the "back pocket" of the kinase. Appending groups here, such as amides or sulfonamides, can engage with specific residues like the DFG motif, leading to high-potency and selective inhibitors.[4]

Caption: General binding mode of indazole scaffolds in a kinase ATP pocket.

The rational design of indazole inhibitors is driven by iterative SAR studies. As shown in the table below for a series of Polo-like Kinase 4 (PLK4) inhibitors, even minor modifications can lead to significant changes in potency.[6] Halogen substitution at the R1 position, for example, generally improves inhibitory activity compared to the unsubstituted parent compound.[6]

| Compound ID | R1 Substitution | R2 Substitution | PLK4 IC50 (nM) | Cellular Antiproliferative Activity (MCF-7, IC50 µM) |

| LEAD-001 | H | H | 50 | 5.2 |

| COMP-002 | F | H | 35 | 3.8 |

| COMP-003 | Cl | H | 28 | 2.5 |

| COMP-004 | CH3 | H | 45 | 4.1 |

| COMP-005 | H | F | 62 | 6.8 |

| Axitinib (Ref.) | - | - | 6.5 | 0.2 |

| Data is representative and compiled for comparative purposes based on trends observed in indazole-based kinase inhibitor research.[6] |

Case Studies: Clinically Validated Indazole-Based Kinase Inhibitors

The therapeutic relevance of the indazole scaffold is best illustrated by its presence in several FDA-approved drugs. These molecules exemplify how the core structure can be elaborated to achieve potent and selective inhibition of key oncogenic drivers.[2][7]

-

Primary Targets: VEGFR-1, -2, -3, PDGFR-α, -β, and c-Kit.[8][9][10]

-

Mechanism of Action: Pazopanib is a multi-targeted tyrosine kinase inhibitor that primarily blocks angiogenesis, the formation of new blood vessels that tumors need to grow.[9][11][12] By inhibiting VEGFR and PDGFR, it disrupts the signaling pathways that lead to endothelial cell proliferation and migration, effectively starving the tumor.[13] It is approved for the treatment of advanced renal cell carcinoma (RCC) and soft tissue sarcoma.[8][10]

Caption: Pazopanib inhibits VEGFR signaling to block angiogenesis.

-

Mechanism of Action: Axitinib is a potent and selective second-generation inhibitor of VEGFRs.[15][16] Compared to earlier multi-kinase inhibitors, it demonstrates greater potency for the VEGFR family, which may contribute to its distinct efficacy and safety profile.[15] Its development was a clear example of optimizing the indazole scaffold for improved target engagement. Axitinib is approved for advanced renal cell carcinoma, typically after failure of a prior systemic therapy.[16][17]

-

Primary Target: Anaplastic Lymphoma Kinase (ALK).[18][19][20]

-

Mechanism of Action: While its core is a benzo[b]carbazole, the design principles are highly relevant. Alectinib is a highly potent and selective second-generation ALK inhibitor designed to be active against ALK mutations that confer resistance to the first-generation inhibitor, crizotinib.[21][22] It is used to treat non-small cell lung cancer (NSCLC) that is ALK-positive.[18] Its success highlights the strategy of evolving a scaffold to overcome clinical resistance mechanisms.[21]

| Drug | Primary Kinase Target(s) | Approved Indication(s) | Key Structural Feature |

| Pazopanib | VEGFR, PDGFR, c-Kit | Renal Cell Carcinoma, Soft Tissue Sarcoma | N-methyl-indazole with pyrimidine-sulfonamide side chain |

| Axitinib | VEGFR1/2/3 | Renal Cell Carcinoma | Indazole core with a pyridine-sulfide side chain |

| Alectinib | ALK (including resistance mutations) | ALK-positive Non-Small Cell Lung Cancer | Fused carbazole scaffold designed for high ALK selectivity |

Experimental Protocol: In Vitro Kinase Inhibition Assay

A cornerstone of kinase drug discovery is the robust and reproducible measurement of a compound's inhibitory activity. The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. It is a homogeneous "add-mix-read" assay, making it highly suitable for high-throughput screening (HTS).

The assay is a two-step process. First, the kinase reaction is performed. After incubation, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the newly produced ADP back into ATP, which is then used by a luciferase to generate a light signal that is directly proportional to the amount of ADP formed, and thus, to the kinase activity.

-

Compound Preparation:

-

Prepare a 10 mM stock solution of the test indazole compound in 100% DMSO.

-

Perform a serial dilution (e.g., 1:3) in DMSO to create a concentration gradient (e.g., from 10 mM down to 0.15 µM). This will be the source plate.

-

For the assay plate, dilute the compounds further in kinase buffer to achieve the desired final concentrations (typically with a final DMSO concentration of ≤1%).

-

-

Kinase Reaction Setup (384-well plate format):

-

Add 2.5 µL of kinase buffer to all wells.

-

Add 1 µL of test compound dilution to the appropriate wells.

-

Add 1 µL of a known potent inhibitor as a positive control (e.g., Staurosporine).

-

Add 1 µL of DMSO as a negative (100% activity) control.

-

Prepare a master mix of kinase and substrate in kinase buffer. Add 2.5 µL of this mix to each well to initiate the reaction. Self-Validation Check: The concentration of ATP should be at or near its Km for the kinase to accurately determine IC50 values for ATP-competitive inhibitors.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete ATP.

-

Add 10 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the positive and negative controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value. Self-Validation Check: Ensure the Z'-factor for the assay plate is > 0.5, indicating a robust and screenable assay window.

-

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Conclusion and Future Perspectives

The indazole scaffold has cemented its status as a privileged structure in kinase inhibitor drug discovery.[1][3] Its favorable physicochemical properties, synthetic tractability, and proven ability to bind the kinase hinge region have made it a recurring theme in the development of targeted therapies. The clinical success of drugs like Pazopanib and Axitinib validates the scaffold's therapeutic potential.

The future of indazole-based inhibitors will likely focus on overcoming acquired resistance, a major clinical challenge.[3] This involves designing next-generation compounds that can inhibit mutated forms of the target kinase or developing inhibitors that target allosteric sites rather than the highly conserved ATP pocket. Furthermore, as our understanding of signaling networks deepens, there is growing interest in creating multi-targeted indazole derivatives designed to inhibit specific nodes of pathway crosstalk, potentially offering more durable therapeutic responses. The integration of computational modeling with advanced synthetic strategies will continue to unlock the full potential of this remarkable scaffold, promising a new wave of innovative kinase-targeted medicines.[1]

References

-

The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects. Cancer Research UK. [Link]

-

Pazopanib - Wikipedia. Wikipedia. [Link]

-

Tandon, N., Luxami, V., Kant, D., Tandon, R., & Paul, K. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(41), 25228-25257. [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]

-

Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. [Link]

-

Pazopanib: a promising new agent in the treatment of soft tissue sarcomas. PubMed. [Link]

-

Pazopanib (Votrient). Cancer Research UK. [Link]

-

What is the mechanism of Pazopanib Hydrochloride?. Patsnap Synapse. [Link]

-

Bensalah, N., et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. [Link]

-

Discovery of indazoles as inhibitors of Tpl2 kinase. PubMed. [Link]

-

Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Publishing. [Link]

-

Mal, P., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. [Link]

-

Tandon, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]

-

Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. National Institutes of Health. [Link]

-

Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Bentham Science Publishers. [Link]

-

Structures of kinase inhibitors containing an indazole moiety. ResearchGate. [Link]

-

Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. ResearchGate. [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

-

Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

-

Novel indazole derivatives as inhibitors of FGFR. ResearchGate. [Link]

-

Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed. [Link]

-

Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS Publications. [Link]

-

How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

-

alectinib. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Axitinib for preoperative downstaging of renal cell carcinoma with sar. OTT. [Link]

-

Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Publications. [Link]

-

Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. National Institutes of Health. [Link]

-

NDA 202324 Review – Axitinib. accessdata.fda.gov. [Link]

-

Bellesoeur, A., et al. (2017). Axitinib in the treatment of renal cell carcinoma: design, development, and place in therapy. Dovepress. [Link]

-

Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. ResearchGate. [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of indazoles as inhibitors of Tpl2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]

- 9. Pazopanib - Wikipedia [en.wikipedia.org]

- 10. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cancerresearchuk.org [cancerresearchuk.org]

- 12. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. dovepress.com [dovepress.com]

- 17. dovepress.com [dovepress.com]

- 18. medkoo.com [medkoo.com]

- 19. selleckchem.com [selleckchem.com]

- 20. medchemexpress.com [medchemexpress.com]

- 21. alectinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 22. medkoo.com [medkoo.com]

A Technical Guide to the Safe Handling of 6-methoxy-4-methyl-1H-indazole-3-carboxylic acid in a Research Environment

Prepared by: Gemini, Senior Application Scientist

Introduction and Compound Profile

6-methoxy-4-methyl-1H-indazole-3-carboxylic acid is a heterocyclic organic compound belonging to the indazole class. The indazole scaffold is a critical pharmacophore found in numerous biologically active molecules.[1] Compounds with this core structure are instrumental in medicinal chemistry and drug discovery, serving as key intermediates in the synthesis of novel therapeutic agents, including treatments for inflammation and cancer.[2]

Given its likely application in early-stage research and development, a thorough understanding of its potential hazards and safe handling procedures is paramount for ensuring laboratory safety and experimental integrity. This guide provides an in-depth analysis of the compound's anticipated hazard profile and establishes detailed protocols for its use, from receipt to disposal.

Hazard Identification and Classification (Based on Analog Data)

The hazard profile for 6-methoxy-4-methyl-1H-indazole-3-carboxylic acid is extrapolated from closely related analogs, most notably the parent compound, Indazole-3-carboxylic acid (CAS 4498-67-3). The presence of the carboxylic acid and indazole moieties suggests a consistent hazard profile across this chemical family.

The anticipated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications are summarized below.

| Hazard Class | Category | Hazard Statement | Primary Analogs Supporting Classification |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Indazole-3-carboxylic acid[3][4], 7-Methoxy-1H-indazole-3-carboxylic acid[5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Indazole-3-carboxylic acid[3][6], 2H-indazole-7-carboxylic acid[7] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Indazole-3-carboxylic acid[3][4][6], 2H-indazole-7-carboxylic acid[7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Indazole-3-carboxylic acid[3], 2H-indazole-7-carboxylic acid[7] |

Expert Interpretation of Hazards:

-

H302 (Harmful if swallowed): Accidental ingestion of even small quantities of the solid powder or solutions could lead to adverse health effects. This underscores the critical importance of prohibiting eating, drinking, and smoking in the laboratory.[8]

-

H315 (Causes skin irritation): Direct contact with the skin is likely to cause redness, itching, or inflammation. The causality lies in the compound's ability to disrupt the skin's natural barrier. Prolonged or repeated contact should be avoided through the mandatory use of appropriate gloves.

-

H319 (Causes serious eye irritation): This is a significant risk. The compound is expected to be a fine, lightweight powder that can easily become airborne. Contact with the eyes can cause pain, redness, and potentially severe damage. This mandates the use of chemical safety goggles.

-

H335 (May cause respiratory irritation): Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. All handling of the solid compound must be performed within a certified chemical fume hood to prevent inhalation exposure.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is essential. This begins with robust engineering controls, supplemented by mandatory personal protective equipment.

| Control / PPE | Specification | Rationale and Causality |

| Engineering | Certified Chemical Fume Hood | To contain airborne particulates during weighing and handling, preventing respiratory exposure (addresses H335).[9] |

| Eye/Face | Chemical Safety Goggles with Side-Shields (ANSI Z87.1 / EN166) | To provide a complete seal around the eyes, protecting from airborne dust and accidental splashes (addresses H319).[10] |

| Hand Protection | Nitrile Gloves (or other chemically resistant gloves) | To prevent direct skin contact and subsequent irritation (addresses H315). Gloves must be inspected before use and changed immediately if contaminated.[11] |

| Body Protection | Full-Length Laboratory Coat | To protect skin and personal clothing from contamination.[10] |

| Respiratory | N95-rated Dust Mask (or higher) | Recommended as a secondary precaution, even within a fume hood, during tasks that may generate significant dust. |

Standard Operating Protocol: Safe Handling, Storage, and Use

Adherence to a strict, step-by-step protocol is a self-validating system for ensuring safety.

4.1 Receiving and Storage

-

Verification: Upon receipt, confirm the container is sealed and undamaged.

-

Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong alkalis.[4][10] The container must be kept tightly closed.

-

Labeling: Ensure the container is clearly labeled with the full chemical name and associated hazard pictograms (e.g., GHS07 Exclamation Mark).

4.2 Experimental Workflow: Weighing and Solution Preparation This protocol must be performed inside a chemical fume hood.

-

Preparation: Don all required PPE (lab coat, goggles, gloves). Clean the work surface within the fume hood.

-

Tare Weighing: Place a clean weigh boat on an analytical balance and tare to zero.

-

Aliquot Transfer: Carefully use a clean spatula to transfer the desired amount of the solid compound to the weigh boat. Perform this action slowly and deliberately to minimize dust generation.

-

Dissolution: Place a stir bar in the destination flask containing the appropriate solvent. Carefully add the weighed solid to the flask.

-

Cleanup: Immediately clean the spatula and any residual powder from the work surface using a solvent-dampened wipe. Dispose of the weigh boat and wipes in the designated solid chemical waste container.

-

Hand Washing: After the procedure is complete and before leaving the laboratory, wash hands thoroughly with soap and water.[8]

Emergency Procedures and First Aid

Rapid and correct response to an exposure is critical. All laboratory personnel must be familiar with these procedures and the location of safety equipment (safety shower, eyewash station).

| Exposure Route | First Aid Measures |

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[7][11] |

| Skin Contact | Remove all contaminated clothing. Immediately wash the affected skin area with copious amounts of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[7][11][12] |

| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4][12] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Seek immediate medical attention and provide the chemical name to the medical personnel.[4][10] |

5.1 Spill Response

-

Evacuate non-essential personnel from the immediate area.

-

Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully sweep or scoop the material into a labeled, sealable waste container.

-

Clean the spill area with a solvent-dampened cloth, disposing of all cleanup materials as hazardous waste.

5.2 Fire Fighting

-

Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or appropriate foam.[11]

-

Hazards: Thermal decomposition may produce toxic and irritating gases, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[10][11] Firefighters must wear self-contained breathing apparatus (SCBA).

Visualization of Safe Handling Workflow

The following diagram illustrates the lifecycle of the compound within a laboratory setting, embedding safety checkpoints at each stage.

Sources

- 1. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. tcichemicals.com [tcichemicals.com]

- 7. aksci.com [aksci.com]

- 8. artsci.usu.edu [artsci.usu.edu]

- 9. chemscene.com [chemscene.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. fishersci.com [fishersci.com]

Methodological & Application

reagents for esterification of 6-methoxy-4-methyl-1H-indazole-3-carboxylic acid

Abstract

This application note details the reagents and protocols for the selective esterification of 6-methoxy-4-methyl-1H-indazole-3-carboxylic acid . The presence of a methyl group at the C4 position creates significant peri-interaction (steric strain) with the C3-carboxylic acid, rendering standard Fischer esterification kinetics sluggish.[1] Furthermore, the amphoteric nature of the indazole core (acidic N-H, basic N-2) requires precise pH control to prevent regioselective N-alkylation side reactions.[1] This guide prioritizes Thionyl Chloride (

Substrate Analysis & Chemical Challenges

The target molecule presents a "perfect storm" of steric and electronic challenges that disqualify generic esterification protocols.

| Feature | Chemical Consequence | Operational Impact |

| C4-Methyl Group | Peri-Steric Hindrance: The C4-Me group physically blocks the trajectory of nucleophiles attacking the C3-Carbonyl.[1] | Reaction rates for standard acid-catalyzed methods (e.g., |

| Indazole N-H | Amphoteric Reactivity: The N-H proton ( | Avoid Base/Alkyl Halides: Using |

| C6-Methoxy Group | Electron Donation: Increases electron density of the aromatic ring.[1] | acid-labile ether cleavage is a risk under extreme Lewis acid conditions (e.g., |

Steric Visualization (Conceptual)

The C4-methyl group and the C3-carbonyl oxygen experience van der Waals repulsion.[1] To relieve this, the carboxyl group often rotates out of planarity with the aromatic ring, reducing conjugation and further altering reactivity.

Reagent Selection Matrix

We evaluated three mechanistic approaches. Method A is the recommended industry standard for this specific substrate class.[1]

| Method | Reagents | Mechanism | Suitability |

| A. Acyl Chloride Activation (Recommended) | In-situ formation of highly reactive acyl chloride, followed by alcoholysis.[1] | High. Overcomes C4-sterics via high-energy intermediate.[1] HCl byproduct protects N-H as salt.[1] | |

| B. Methylation Agent (Mild) | Protonation of diazo species followed by | High. Excellent for small scale.[1] Neutral conditions. Avoids N-alkylation if no base is added.[1] | |

| C. Fischer Esterification (Classic) | Equilibrium-driven acid catalysis.[1] | Medium/Low. Often too slow due to sterics; requires extended reflux which may degrade the indazole. | |

| D. Coupling Agents | EDC/DMAP or HATU, MeOH | Activation via O-acylisourea.[1] | Low. The bulky active ester intermediate is often too hindered to react efficiently with methanol at C3.[1] |

Detailed Experimental Protocols

Protocol A: Thionyl Chloride Mediated Methanolysis (Standard)

Best for: Gram-scale synthesis, high yield, overcoming steric hindrance.[1]

Mechanism:

Reagents:

-

Substrate: 6-methoxy-4-methyl-1H-indazole-3-carboxylic acid (1.0 equiv)[1]

-

Reagent: Thionyl Chloride (

) (3.0 - 5.0 equiv)[1] -

Solvent: Anhydrous Methanol (0.1 M - 0.2 M concentration)[1]

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

) or Argon. -

Solvent Charge: Add anhydrous Methanol to the RBF. Cool the solvent to 0°C using an ice bath.

-

Activation: Dropwise add Thionyl Chloride to the cold methanol over 15-20 minutes.

-

Observation: Evolution of

and HCl gas (use a fume hood).

-

-